molecular formula C13H9N3O2 B2952094 3-(4-Nitrophenyl)imidazo[1,5-a]pyridine CAS No. 104202-16-6

3-(4-Nitrophenyl)imidazo[1,5-a]pyridine

Cat. No.: B2952094
CAS No.: 104202-16-6
M. Wt: 239.234
InChI Key: BYQQHGNPRCWMHR-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)imidazo[1,5-a]pyridine is a heterocyclic compound with the following molecular formula: C₁₃H₉N₃O₂ . It belongs to the class of imidazo[1,5-a]pyridines, which are significant structural components found in various agrochemicals and pharmaceuticals . This compound exhibits intriguing properties due to its fused ring system and functional groups.


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research. Various methodologies have been developed for its construction, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These synthetic routes allow convenient access to this important scaffold.

Scientific Research Applications

1. Photophysical Properties and Applications

The compound 3-(4-nitrophenyl)imidazo[1,5-a]pyridine, as a part of the ReL(CO)3Cl complexes, demonstrates notable structural and photophysical properties. These complexes, including the mentioned compound, display dual fluorescence in oxygen-free solutions, making them potential candidates for applications in fields like spectroscopy and fluorescence-based technologies (Garino et al., 2008).

2. Synthesis of Novel Scaffolds for Biological Activity Screening

In the realm of medicinal chemistry, this compound plays a role in the synthesis of new structures with potential biological activities. A study describes the synthesis of pyrrolo-imidazo[1,2-a]pyridine scaffolds, which provides rapid access to diverse molecular libraries for biological activity screening (Zhang et al., 2019).

3. Role in Antibacterial and Antimicrobial Activities

Research indicates that imidazo[1,5-a]pyridine-based compounds, including this compound, have been explored for their antimicrobial properties. A study showcases the synthesis and evaluation of such compounds, highlighting their potential in combating bacterial and fungal strains (Kumar et al., 2016).

4. Structural and Chemical Analysis

This compound also finds its use in structural and chemical analysis. Studies have been conducted to understand its crystalline structure and the chemical interactions it undergoes, which is crucial for the development of various chemical and pharmaceutical applications (Koudad et al., 2015).

5. Catalytic Activities and Chemical Reactions

Research has shown that derivatives of imidazo[1,5-a]pyridine, such as this compound, are effective in catalytic activities, particularly in reactions like the oxidation of catechol. These studies offer insights into the compound's potential in chemical synthesis and catalytic processes (Saddik et al., 2012).

6. Corrosion Inhibition

Interestingly, some derivatives of imidazo[1,2-a]pyridine, which might include this compound, have been studied for their corrosion inhibition properties. These studies highlight the compound's potential in protecting materials like steel from corrosion in acidic environments (Bouhrira et al., 2010).

Properties

IUPAC Name

3-(4-nitrophenyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-16(18)11-6-4-10(5-7-11)13-14-9-12-3-1-2-8-15(12)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQQHGNPRCWMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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